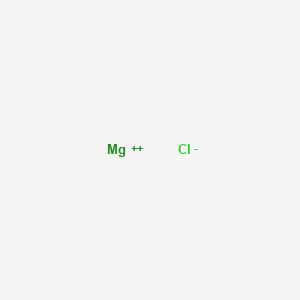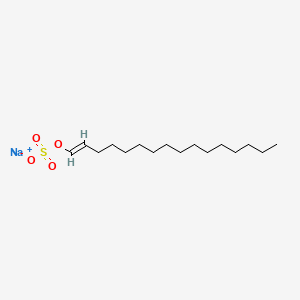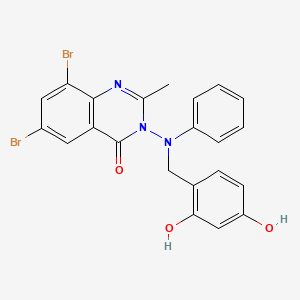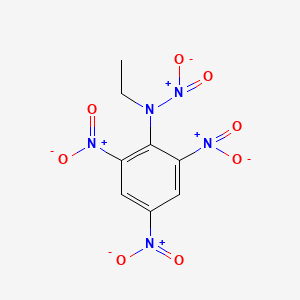
2,5,8,10,13,16-Hexaoxaheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5,8,10,13,16-Hexaoxaheptadecane can be synthesized through the reaction of diethylene glycol monomethyl ether with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylene glycol monomethyl ether and formaldehyde are continuously fed into the system. The reaction is carried out under controlled conditions to optimize the yield and purity of the product. The final product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,8,10,13,16-Hexaoxaheptadecane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and the presence of a solvent like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. These reactions usually require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various ether derivatives .
Applications De Recherche Scientifique
2,5,8,10,13,16-Hexaoxaheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is employed in the preparation of biological samples and as a medium for certain biochemical reactions.
Medicine: It is used in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Mécanisme D'action
The mechanism of action of 2,5,8,10,13,16-Hexaoxaheptadecane involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. It can also participate in chemical reactions, forming new compounds that exert specific effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Diethylene Glycol: Similar in structure but lacks the formaldehyde-derived acetal linkage.
Triethylene Glycol: Contains additional ether linkages, making it more hydrophilic.
Polyethylene Glycol: A polymer with multiple ether linkages, used in various industrial and medical applications.
Uniqueness: 2,5,8,10,13,16-Hexaoxaheptadecane is unique due to its specific combination of ether linkages and the acetal group derived from formaldehyde. This structure imparts distinct chemical and physical properties, such as high solubility in water and specific reactivity patterns, making it valuable in various applications .
Propriétés
Numéro CAS |
5405-88-9 |
|---|---|
Formule moléculaire |
C11H24O6 |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C11H24O6/c1-12-3-5-14-7-9-16-11-17-10-8-15-6-4-13-2/h3-11H2,1-2H3 |
Clé InChI |
SMBXIGKPAGOPPF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCOCCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)







![4-Piperidinone,1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13753789.png)

![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)



